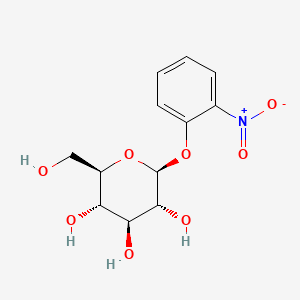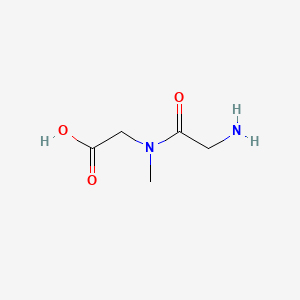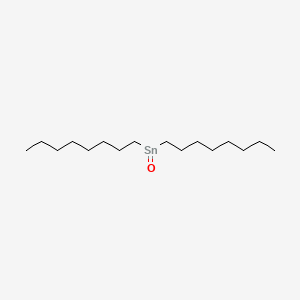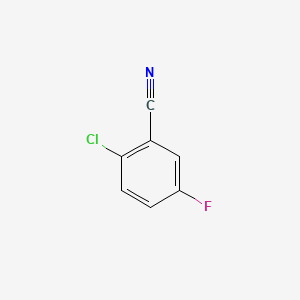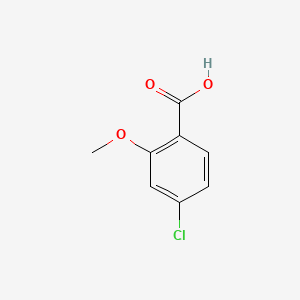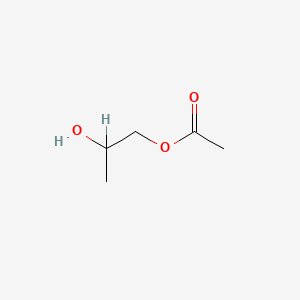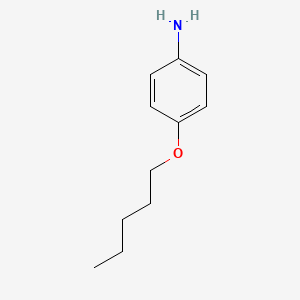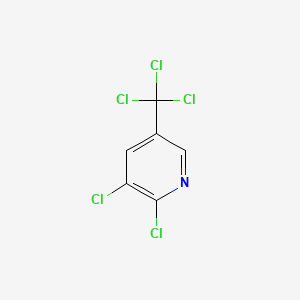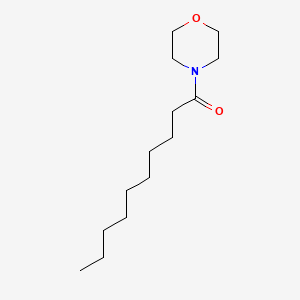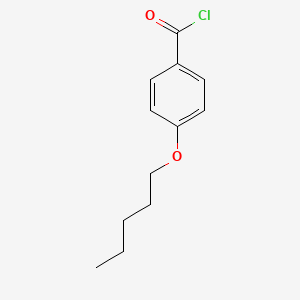
1,5-Dichloroisoquinoline
Descripción general
Descripción
1,5-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is used in various chemical reactions and has been referenced in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen-containing heterocyclic compound with two chlorine atoms attached. The average mass of the molecule is 198.049 Da, and the monoisotopic mass is 196.979904 Da .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also be used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organometallic Compounds
1,5-Dichloroisoquinoline is utilized in the synthesis of various organometallic compounds. For instance, a study describes the selective Suzuki cross-coupling of 1,3-dichloroisoquinoline with 1-naphthylboronic acids/esters, followed by the construction of the imidazo[1,5-b]isoquinoline ring. This process leads to the synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, showcasing the compound's potential in organometallic chemistry (Grande-Carmona et al., 2015).
Potential in Biochemical and Pharmacological Research
5-Aminoisoquinolin-1-one (5-AIQ), derived from 1-chloroisoquinoline, is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). This compound is used widely as a biochemical and pharmacological tool to study the effects of PARP inhibition in various diseases, demonstrating the importance of isoquinoline derivatives in medical research (Threadgill, 2015).
Development of Chemotherapeutic Agents
This compound and its derivatives have been explored in the development of new chemotherapeutic agents. For example, studies have synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles from polyhalo isophthalonitriles, demonstrating significant growth inhibitory activities against various tumor cell lines. These findings highlight the potential of this compound derivatives in cancer therapy (Yan et al., 2013).
Application in Molecular Docking and DNA Interaction Studies
The binding modes of isoquinoline derivatives with DNA have been studied, with implications for anticancer and neuroprotective drug development. For example, the groove binding mechanism of an organoselenocyanate derivative of isoquinoline with calf thymus DNA has been unveiled, suggesting its potential in therapeutic applications (Mati et al., 2013).
Exploration in Antimalarial and Antiviral Therapies
Chloroquine and its analogs, which include derivatives of this compound, have been repurposed for effective and safe cancer therapies. These compounds, originally known for their antimalarial properties, have shown potential in sensitizing cancer cells to various drugs, enhancing the efficacy of conventional cancer therapies (Solomon & Lee,2009)
Mecanismo De Acción
Target of Action
The primary targets of 1,5-Dichloroisoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .
Mode of Action
As a derivative of isoquinoline, it may share some of the parent compound’s interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Isoquinoline and its derivatives are known to interact with various biochemical pathways
Propiedades
IUPAC Name |
1,5-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCVLTIQMRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305466 | |
| Record name | 1,5-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70810-23-0 | |
| Record name | 70810-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



